Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
Overview
Description
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate typically involves the reaction of ethyl (5-aminopyridin-2-yl)acetate with di-tert-butyl dicarbonate in the presence of a solvent such as 1,4-dioxane. The reaction is carried out at room temperature and then refluxed for 18 hours. After cooling, the mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The resulting residue is purified by chromatography to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
- tert-Butyl (6-methoxypyridin-2-yl)carbamate
- tert-Butyl (3-ethylpyridin-2-yl)carbamate
- tert-Butyl (6-ethynylpyridin-2-yl)carbamate
- tert-Butyl (3-hydroxypyridin-2-yl)carbamate
Uniqueness
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to similar compounds. Its tert-butoxycarbonyl group provides stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-11(9-15-10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKPGWLFLFCAJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731296 | |
Record name | Ethyl {5-[(tert-butoxycarbonyl)amino]pyridin-2-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921940-82-1 | |
Record name | Ethyl {5-[(tert-butoxycarbonyl)amino]pyridin-2-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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